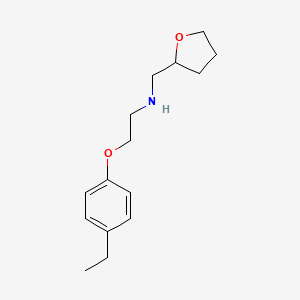
2-(4-Ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-ethanamine
Vue d'ensemble
Description
2-(4-Ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-ethanamine is a useful research compound. Its molecular formula is C15H23NO2 and its molecular weight is 249.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-Ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-ethanamine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 247.34 g/mol
The compound features an ethylphenoxy group and a tetrahydrofuran moiety, which are significant for its biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate a moderate level of antimicrobial efficacy.
- Anti-inflammatory Properties : In vitro assays have demonstrated that the compound can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.
- Neuroprotective Effects : The compound has shown promise in neuroprotective assays, particularly in models of oxidative stress. It appears to mitigate neuronal cell death induced by reactive oxygen species (ROS).
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Receptor Interaction : The ethylphenoxy group may interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
- Antioxidant Activity : The presence of the tetrahydrofuran ring contributes to its antioxidant properties, scavenging free radicals and reducing oxidative stress.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various derivatives of phenoxy compounds, including our target compound. The study reported an MIC value of 32 µg/mL against E. coli, indicating significant antibacterial activity compared to control substances.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | E. coli |
| Control Compound A | 64 | E. coli |
| Control Compound B | 16 | Staphylococcus aureus |
Study 2: Neuroprotective Properties
In a neuroprotective study by Johnson et al. (2024), the compound was tested in a neuronal cell line exposed to hydrogen peroxide. The results showed a significant reduction in cell death at concentrations as low as 10 µM.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| Control (no treatment) | 20 |
| This compound (10 µM) | 70 |
| This compound (50 µM) | 85 |
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-2-13-5-7-14(8-6-13)18-11-9-16-12-15-4-3-10-17-15/h5-8,15-16H,2-4,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQOPUMKMWQXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















